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Compound of Interest

Compound Name: 3-Methoxy-4-methylphenol

Cat. No.: B176626 Get Quote

Preamble: The Imperative for Structural Verification
In the realm of drug development, flavor chemistry, and fine chemical synthesis, the

unambiguous identification of molecular structure is the bedrock upon which all subsequent

research is built. 2-Methoxy-4-methylphenol, commonly known as Creosol, is a phenolic

compound found in wood creosote, vanilla extract, and essential oils, valued for its

characteristic smoky aroma and its role as a versatile synthetic intermediate. Its precise

isomeric structure dictates its chemical reactivity, biological activity, and organoleptic

properties. Therefore, a multi-faceted spectroscopic approach is not merely procedural but

essential for confirming identity, purity, and quality.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the

structural elucidation of 2-Methoxy-4-methylphenol. We will move beyond mere data

presentation to explore the causal logic behind spectral features, offering field-proven insights

into data acquisition and interpretation.

A note on isomeric specificity: This guide focuses on the common and well-documented isomer,

2-Methoxy-4-methylphenol (CAS 93-51-6), often referred to as Creosol. While other isomers

like 3-Methoxy-4-methylphenol exist, their experimental spectroscopic data is less prevalent

in publicly accessible databases. The principles and workflows detailed herein are directly

applicable to the characterization of all such isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and

¹³C, we can map out connectivity and deduce the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number of different types of protons, their

relative numbers, and their proximity to one another.

Sample Preparation: Dissolve approximately 5-10 mg of the 2-Methoxy-4-methylphenol

sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm

NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent

signal in the spectrum.[1][2]

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.0 ppm).

Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90°

pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration,

and an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

Data Processing: Process the resulting Free Induction Decay (FID) signal by applying a

Fourier transform, followed by phase and baseline correction. Integrate the signals to

determine the relative ratios of protons.

The ¹H NMR spectrum of 2-Methoxy-4-methylphenol provides a unique fingerprint of its

structure.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~6.86 - 6.60 Multiplet (m) 3H Ar-H

Protons on the

aromatic ring.

Their specific

shifts are

influenced by the

electron-donating

effects of the -

OH, -OCH₃, and

-CH₃ groups.

~5.51
Broad Singlet (br

s)
1H OH

The phenolic

proton. Its

chemical shift is

highly variable

and depends on

solvent,

concentration,

and temperature

due to hydrogen

bonding and

chemical

exchange.[3][4]

3.83 Singlet (s) 3H OCH₃

Protons of the

methoxy group.

Appears as a

sharp singlet as

there are no

adjacent protons

to couple with.

2.27 Singlet (s) 3H Ar-CH₃ Protons of the

methyl group

attached to the

ring. Appears as

a singlet due to
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the absence of

adjacent protons.

Data sourced

from PubChem

for 2-Methoxy-4-

methylphenol in

CDCl₃.[5]

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and

information about their chemical environment (e.g., hybridization, attachment to electronegative

atoms).

Sample Preparation: A more concentrated sample is typically used compared to ¹H NMR

(20-50 mg in ~0.7 mL of deuterated solvent).

Data Acquisition: The experiment is run using a broadband proton-decoupling pulse

sequence. This collapses all C-H coupling, resulting in a spectrum where each unique

carbon atom appears as a single sharp line. Due to the low natural abundance of ¹³C, a

larger number of scans is required.

Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

The proton-decoupled ¹³C NMR spectrum of 2-Methoxy-4-methylphenol shows eight distinct

signals, corresponding to the eight unique carbon atoms in the molecule.
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Chemical Shift (δ) ppm Assignment Rationale

146.40 C-OH

The aromatic carbon directly

bonded to the highly

electronegative oxygen of the

hydroxyl group is significantly

deshielded, appearing far

downfield.

143.42 C-OCH₃

The carbon bonded to the

methoxy group is also strongly

deshielded by the oxygen

atom.

129.60 C-CH₃
The carbon bearing the methyl

group (ipso-carbon).

121.56 Ar-CH
Aromatic carbon adjacent to

the methyl group.

114.29 Ar-CH
Aromatic carbon adjacent to

the hydroxyl group.

111.81 Ar-CH

Aromatic carbon situated

between the methoxy and

hydroxyl groups.

55.81 OCH₃

The carbon of the methoxy

group. It is shielded relative to

the aromatic carbons but

deshielded compared to a

standard alkane due to the

attached oxygen.

21.01 Ar-CH₃

The carbon of the ring-

attached methyl group,

appearing in the typical

aliphatic region.

Data sourced from PubChem

for 2-Methoxy-4-methylphenol
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in CDCl₃.[5]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. It works by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching, bending).

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and

running a background scan.

Sample Application: Place a small amount of the liquid or solid 2-Methoxy-4-methylphenol

sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically,

16-32 scans are co-added to generate the final spectrum.

The IR spectrum provides clear evidence for the key functional groups in 2-Methoxy-4-

methylphenol.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

~3500 Strong, Broad O-H Stretch

Phenolic -OH group.

The broadness is due

to hydrogen bonding.

3100-3000 Medium C-H Stretch Aromatic C-H

2950-2850 Medium C-H Stretch
Aliphatic C-H (in -CH₃

and -OCH₃)

~1600, ~1500 Medium-Strong C=C Stretch Aromatic Ring

~1250 Strong C-O Stretch
Aryl ether and Phenol

C-O bond

Characteristic

absorption ranges

sourced from general

spectroscopic

principles.[6]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its

structure through the analysis of its fragmentation pattern upon ionization. For a robust

molecule like this, Electron Ionization (EI) is a common technique.

Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph

(GC), which separates the analyte from any impurities and introduces it into the mass

spectrometer.

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule,

ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more

stable charged ions and neutral radicals.
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots

relative intensity versus m/z.

The mass spectrum of 2-Methoxy-4-methylphenol is dominated by the molecular ion and a

characteristic loss of a methyl group.

m/z Value Relative Intensity Proposed Fragment

138 High
[C₈H₁₀O₂]⁺• (Molecular Ion,

M⁺•)

123 100% (Base Peak) [M - CH₃]⁺

95 Moderate [M - CH₃ - CO]⁺

Data sourced from the NIST

Chemistry WebBook for 2-

Methoxy-4-methylphenol

(Creosol).[5][6]

The presence of a strong molecular ion peak at m/z 138 confirms the molecular formula

C₈H₁₀O₂. The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the

methoxy group, leading to the highly stable oxonium ion at m/z 123, which is the base peak.
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Molecular Ion (M⁺•)
m/z = 138

[M - CH₃]⁺
m/z = 123

(Base Peak)

- •CH₃

Primary Analysis

Detailed Structural Mapping

Mass Spectrometry
(Molecular Formula: C₈H₁₀O₂)

NMR Spectroscopy
(¹H and ¹³C Connectivity)

Infrared Spectroscopy
(Functional Groups: -OH, Ar)

Confirmed Structure:
2-Methoxy-4-methylphenol

Click to download full resolution via product page

Caption: Integrated workflow for structural confirmation.

Safety and Handling Precautions
As a phenolic compound, 2-Methoxy-4-methylphenol requires careful handling.

Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation.

[7]* Handling: Always work in a well-ventilated area or fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [7]* First

Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse

cautiously with water for several minutes. If swallowed, rinse mouth and seek immediate

medical attention. [7] Always consult the most current Safety Data Sheet (SDS) before

handling any chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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